molecular formula C21H20FNO4 B11377470 N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11377470
M. Wt: 369.4 g/mol
InChI Key: CHNYRQGQHJFECH-UHFFFAOYSA-N
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Description

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of fluorophenyl, furan, and methoxyphenoxy groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(4-METHOXYPHENOXY)ACETAMIDE is unique due to its combination of fluorophenyl, furan, and methoxyphenoxy groups, which contribute to its distinct chemical properties and potential applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C21H20FNO4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H20FNO4/c1-25-17-8-10-18(11-9-17)27-15-21(24)23(14-19-6-4-12-26-19)13-16-5-2-3-7-20(16)22/h2-12H,13-15H2,1H3

InChI Key

CHNYRQGQHJFECH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3

Origin of Product

United States

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